
Isoindolin-5-ylmethanol
Overview
Description
Isoindolin-5-ylmethanol is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline is a heterocyclic compound characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindolin-5-ylmethanol typically involves the reduction of isoindoline-5-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isoindolin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to isoindolin-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of isoindoline.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed:
Oxidation: Isoindolin-5-carboxylic acid.
Reduction: Isoindoline.
Substitution: Isoindolin-5-yl chloride or isoindolin-5-yl bromide.
Scientific Research Applications
Chemical Properties and Structure
Isoindolin-5-ylmethanol is characterized by its unique bicyclic structure, which includes a hydroxymethyl group at the 5-position of the isoindole framework. Its molecular formula is C₈H₉NO, and it exhibits various chemical reactivities that make it suitable for multiple applications.
Medicinal Chemistry
This compound has shown promise as a precursor in drug discovery due to its structural similarity to several bioactive compounds. Research indicates its derivatives possess:
- Antimicrobial Properties : Effective against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have demonstrated cytotoxic effects on cancer cell lines, particularly through apoptosis induction in HeLa cells .
The compound's biological activities are attributed to its interaction with various receptors and enzymes:
- Neuroprotective Effects : Its binding affinity to dopamine D2 receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Antioxidant Properties : this compound exhibits capabilities to scavenge free radicals, which is essential in mitigating oxidative stress-related cellular damage .
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex heterocyclic compounds. Its reactivity allows for:
- Formation of Isoindoline Derivatives : These derivatives can further undergo oxidation or substitution reactions, contributing to advanced material development in industries such as dyes and polymers.
HeLa Cell Study
Objective : To evaluate the effects of isoindolin derivatives on HeLa cell proliferation.
Methodology : MTT assays assessed cell viability after treatment with varying concentrations of isoindolin derivatives.
Results : Significant inhibition of cell proliferation was observed, indicating potential therapeutic applications in cancer treatment.
DPP-IV Inhibition Study
Research has indicated that isoindoline derivatives can act as potent DPP-IV inhibitors, showing promise for managing diabetes by enhancing insulin secretion .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of isoindolin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Isoindolin-5-ylmethanol can be compared with other similar compounds such as:
Isoindoline: A fully reduced form of isoindole, used in various synthetic applications.
Isoindolinone: A compound with a carbonyl group at the 1-position, known for its biological activity.
Phthalimide: An isoindole derivative with two carbonyl groups, widely used in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Isoindolin-5-ylmethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its isoindoline backbone with a hydroxymethyl group at the 5-position. Its molecular formula is CHN, and it has a molar mass of approximately 161.20 g/mol. The compound can exist in various tautomeric forms, which may influence its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that isoindole derivatives, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various fungi and bacteria, suggesting potential applications in treating infections .
- Antitumor Effects : Some studies have demonstrated that isoindole derivatives can inhibit tumor cell proliferation. This compound has been evaluated for its antiproliferative effects on cancer cell lines, with promising results indicating its potential as an anticancer agent .
- Tyrosine Kinase Inhibition : Recent investigations have highlighted the ability of isoindole derivatives to act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. This mechanism may contribute to their antitumor properties .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several key pathways have been identified:
- Inhibition of Protein Kinases : Isoindole derivatives have been shown to interact with protein kinases, disrupting signaling pathways essential for cell proliferation and survival. This interaction may lead to apoptosis in cancer cells.
- Modulation of Reactive Oxygen Species (ROS) : Some studies suggest that isoindole compounds can modulate ROS levels within cells, leading to oxidative stress that may trigger cell death in malignant cells.
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. How can researchers synthesize Isoindolin-5-ylmethanol with high purity, and what analytical techniques are essential for characterization?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or reductive amination of isoindoline derivatives. For purity validation, use a combination of HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., H and C NMR for structural confirmation). Ensure reproducibility by documenting solvent ratios, reaction temperatures, and catalyst loadings. Include elemental analysis (C, H, N) for new derivatives .
- Key Considerations : Cross-reference spectral data with known databases (e.g., SciFinder) to resolve ambiguities in peak assignments .
Q. What solvents and conditions are compatible with this compound in stability studies?
- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and humidity conditions. Use UV-Vis spectroscopy to monitor degradation products. Polar aprotic solvents (e.g., DMSO) are preferred for solubility, while chlorinated solvents (e.g., dichloromethane) may induce decomposition under light .
- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard storage conditions .
Q. Which spectroscopic methods are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Combine LC-MS/MS for high sensitivity (detection limits ~0.1 ng/mL) and GC-FID for volatile derivatives. Validate methods using spiked matrices (e.g., plasma or reaction mixtures) to assess recovery rates (≥80%) and matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to compare literature data with experimental results. Use DFT calculations (e.g., Gaussian software) to simulate NMR chemical shifts and IR spectra, identifying discrepancies arising from solvation effects or tautomerism .
- Case Study : A 2023 study resolved conflicting H NMR signals by correlating solvent polarity with conformational equilibria .
Q. What experimental designs are optimal for studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Employ factorial design (e.g., 2 designs) to test variables like temperature, catalyst type, and stoichiometry. Use ANOVA to identify significant interactions. For example, a 3-factor design revealed that Pd/C catalyst loadings >5% reduce byproduct formation in reductive amination .
Q. How can computational modeling predict this compound’s metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and UPLC-QTOF analysis of metabolites .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Optimize crystallization conditions using Hansen solubility parameters to control polymorphism .
Q. How can researchers validate the compound’s role in inhibiting specific enzymatic targets?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Use surface plasmon resonance (SPR) to measure binding affinities (K values). Correlate structural modifications (e.g., methanol group substitution) with IC shifts .
Q. Data Management and Reproducibility
Q. What protocols ensure data integrity in collaborative studies involving this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) with version control and blockchain timestamping. Share raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo, adhering to FAIR principles .
Q. How should researchers address discrepancies between computational predictions and experimental results?
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLBNPQIMFCASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600399 | |
Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-98-3 | |
Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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